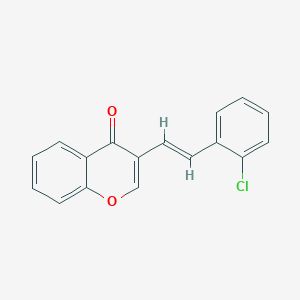
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorostyryl group attached to the chromen-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+4-hydroxycoumarinBase, Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chlorostyryl group under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-3-(2-Bromostyryl)-4H-chromen-4-one: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-Fluorostyryl)-4H-chromen-4-one: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(2-Methylstyryl)-4H-chromen-4-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H11ClO2 |
|---|---|
分子量 |
282.7 g/mol |
IUPAC名 |
3-[(E)-2-(2-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-15-7-3-1-5-12(15)9-10-13-11-20-16-8-4-2-6-14(16)17(13)19/h1-11H/b10-9+ |
InChIキー |
QZPFXOBJCLGKMB-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=COC3=CC=CC=C3C2=O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=COC3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



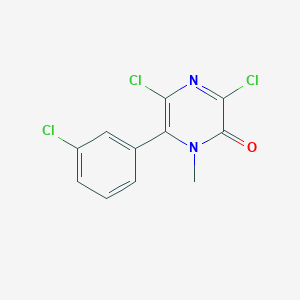
![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
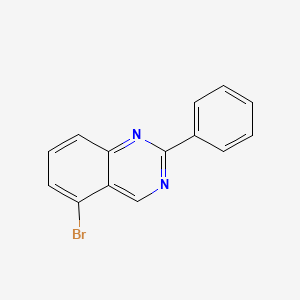
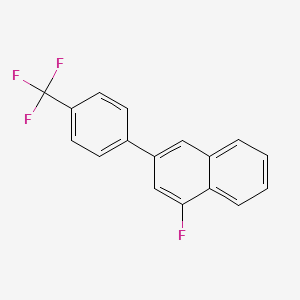
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
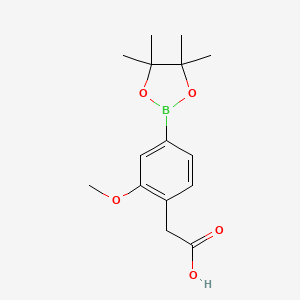

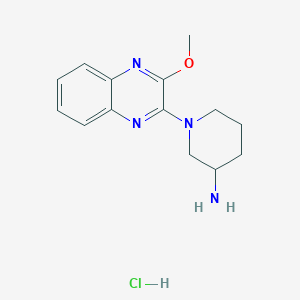
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
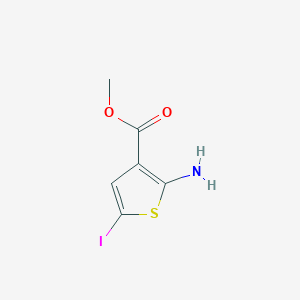
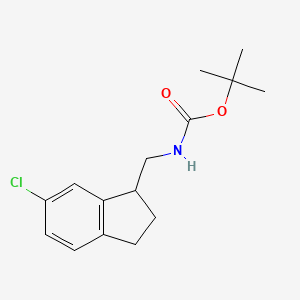
![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)

